molecular formula C18H17ClN2O2S B215522 3-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]quinazolin-4-one

3-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]quinazolin-4-one

Cat. No.: B215522
M. Wt: 360.9 g/mol
InChI Key: VDKRAUDXFAINPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]quinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core, a chlorophenyl group, and a sulfanyl-ethoxy-ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable amine.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl thiol reacts with an ethylene oxide derivative.

    Attachment of the Sulfanyl-Ethoxy-Ethyl Side Chain: This final step can be accomplished through an etherification reaction, where the ethylene oxide derivative is reacted with the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]quinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl-ethoxy-ethyl side chain can modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2,4(1H,3H)-quinazolinedione
  • 4-chloro-3-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}ethyl)quinazoline

Uniqueness

3-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]quinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

3-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]quinazolin-4-one

InChI

InChI=1S/C18H17ClN2O2S/c19-14-5-7-15(8-6-14)24-12-11-23-10-9-21-13-20-17-4-2-1-3-16(17)18(21)22/h1-8,13H,9-12H2

InChI Key

VDKRAUDXFAINPN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCSC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCSC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.